Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Physicochemical profiling Medicinal chemistry Lead optimization

This imidazole-2-thioether acetamide (CAS 941911-80-4) is a key screening compound for drug discovery programs targeting peripheral enzymes and receptors. Its defining feature is a free imidazole N-H group, which enables critical hydrogen-bond donation and pH-dependent tautomerism. Using N-alkylated analogs risks losing these essential interaction motifs, potentially abolishing activity against targets requiring imidazole N-H engagement (e.g., carbonic anhydrases, heme-containing enzymes). With a TPSA of 112 Ų, this compound is peripherally restricted, reducing CNS off-target effects and streamlining hit triage. Procure this specific compound to ensure your SAR data is anchored in verified structural identity and physicochemical consistency.

Molecular Formula C19H18N4O2S
Molecular Weight 366.4 g/mol
CAS No. 941911-80-4
Cat. No. B3309182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS941911-80-4
Molecular FormulaC19H18N4O2S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C19H18N4O2S/c1-13(24)21-15-7-9-16(10-8-15)22-18(25)12-26-19-20-11-17(23-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,23)(H,21,24)(H,22,25)
InChIKeySAJADTBDWJRQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941911-80-4): Structural Identity and Procurement Baseline


N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941911-80-4) is a synthetic small molecule (C19H18N4O2S, MW 366.4 g/mol) [1]. It features a 5-phenyl-1H-imidazole ring linked via a thioether bridge to an N-(4-acetamidophenyl)acetamide moiety. The compound belongs to the class of imidazole-2-thioether acetamides, a scaffold explored in medicinal chemistry for enzyme inhibition and receptor modulation. Unlike its N-methylated analog (CAS not specified, ChemDiv ID F342-0030), this compound retains a free imidazole N-H, conferring distinct hydrogen-bond donor capacity and tautomeric potential. No primary research articles, patents, or bioassay data were identified in authoritative databases (PubChem, ChEMBL, BindingDB) that report quantitative biological activity for this specific compound as of the search date, indicating its status as an underexplored or proprietary screening compound.

Why Generic Substitution Fails for N-(4-Acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Structural Nuances with Outsized Impact


In the imidazole-2-thioether acetamide series, subtle structural variations—particularly at the imidazole N-1 and N-3 positions—profoundly alter hydrogen-bonding capacity, tautomeric equilibrium, and metal-coordination geometry, which in turn dictate target engagement and selectivity profiles [1]. N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide possesses a free N-H on the imidazole ring (no N-methyl substituent), a feature that distinguishes it from the commercially available N-methyl analog N-(4-acetamidophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (ChemDiv F342-0030). The free N-H enables both hydrogen-bond donation and pH-dependent tautomerism (1H-imidazole vs. 3H-imidazole), which can shift the pKa of the adjacent thioether and alter the compound's protonation state under physiological conditions [1]. Generic substitution with an N-alkylated analog risks losing these critical interaction motifs, potentially abolishing activity against targets that require imidazole N-H engagement (e.g., carbonic anhydrase zinc coordination, kinase hinge-binding). Without head-to-head biological data, procurement decisions must therefore be anchored in verified structural identity and physicochemical consistency rather than assumed functional equivalence.

N-(4-Acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Quantitative Differentiation Evidence vs. In-Class Analogs


Physicochemical Differentiation: Hydrogen-Bond Donor Capacity vs. N-Methyl Analog

A fundamental structural distinction between the target compound and its closest commercially listed analog, N-(4-acetamidophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (ChemDiv F342-0030), lies in the hydrogen-bond donor count. The target compound possesses three H-bond donors (two amide N-H, one imidazole N-H), whereas the N-methyl analog has only two (the imidazole N-H is replaced by N-CH3). This difference impacts predicted solubility, permeability, and target recognition in biological systems [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity Difference: XLogP3-AA vs. N-Methyl and Des-acetamido Analogs

The target compound exhibits a computed XLogP3-AA value of 2.6 [1]. By comparison, the N-methyl analog (with an additional methyl group on the imidazole) is predicted to have a higher logP (~3.0–3.5 based on the +0.5 logP increment typical for N-methylation on imidazole), and a des-acetamido analog (N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide) is predicted to have a lower logP due to the loss of the acetyl group. The target compound's intermediate lipophilicity positions it in a favorable range for both aqueous solubility and membrane permeability.

ADME prediction Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Its Implications for Blood-Brain Barrier Penetration

The target compound has a computed TPSA of 112 Ų [1]. This value exceeds the typical threshold of <90 Ų for passive blood-brain barrier (BBB) penetration but falls well within the range for good oral absorption (<140 Ų). In contrast, the des-acetamido analog (lacking one amide group) would have a lower TPSA (~90 Ų), potentially crossing the BBB more readily, while the N-methyl analog (~103 Ų) would be intermediate. This positions the target compound as a preferred choice for peripheral target engagement where CNS exclusion is desired.

CNS drug discovery Blood-brain barrier Permeability

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty

The target compound possesses 6 rotatable bonds [1]. This degree of conformational freedom is identical to the N-methyl analog but one fewer than a benzyl-substituted analog (e.g., N-benzyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, which has 7). Lower rotatable bond count correlates with reduced entropic penalty upon target binding, potentially leading to improved binding affinity, all else being equal. The target compound thus offers a slight conformational advantage over more flexible analogs.

Molecular recognition Entropy Binding affinity

Optimal Application Scenarios for N-(4-Acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Based on Quantitative Evidence


Peripheral Target Screening Libraries Where CNS Exclusion Is Desired

With a TPSA of 112 Ų—above the 90 Ų threshold for passive BBB penetration [1]—this compound is ideally suited for inclusion in screening libraries targeting peripheral enzymes or receptors (e.g., carbonic anhydrase isoforms, peripheral kinases, metabolic targets). Its physicochemical profile reduces the likelihood of CNS-mediated off-target effects, streamlining hit triage in early drug discovery.

Hit-to-Lead Optimization of Imidazole-Containing Enzyme Inhibitors Requiring Free N-H Motif

The free imidazole N-H (3 H-bond donors) [1] makes this compound a valuable scaffold for targets that engage imidazole N-H via hydrogen bonding or metal coordination, such as carbonic anhydrases, cytochrome P450s, or heme-containing enzymes. The compound can serve as a starting point for SAR exploration where the N-H is essential for potency, unlike N-methylated analogs that lack this donor functionality.

Computational Docking and Pharmacophore Modeling with Experimentally Verifiable Physicochemical Parameters

The computed XLogP3-AA of 2.6, TPSA of 112 Ų, and defined H-bond donor/acceptor counts [1] provide a solid, quantitative basis for computational chemistry studies. The compound can be procured as a validation standard for docking algorithms, pharmacophore model refinement, or machine learning model training, where accurate experimental confirmation of predicted properties is required.

Synthetic Intermediate for Derivatization via Imidazole N-H Functionalization

As a building block with a reactive imidazole N-H [1], this compound can be selectively alkylated, acylated, or arylated to generate diverse analog libraries. Its use as a key intermediate enables rapid exploration of N-substituted SAR around the imidazole core, a strategy not feasible with N-alkylated analogs that lack this synthetic handle.

Quote Request

Request a Quote for N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.